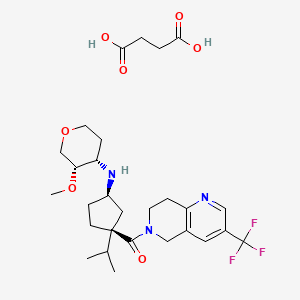

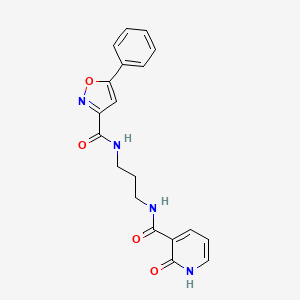

N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide, or NHP-PICA, is a novel chemical compound that has been widely studied in recent years due to its potential applications in various scientific fields. It is a powerful inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. NHP-PICA has been found to have promising biological activity and has been used in various scientific research applications, including in vivo and in vitro experiments.

Aplicaciones Científicas De Investigación

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

ML327 is known to mediate transcriptional de-repression of E-cadherin, a protein that helps cells stick together, thereby inhibiting EMT . EMT is a process where epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This is particularly important in the context of cancer, as EMT is associated with cancer cell invasion and metastasis .

Induction of Mesenchymal-to-Epithelial Transition (MET)

In addition to inhibiting EMT, ML327 is also a potent inducer of MET in epithelial cancers . MET is essentially the reverse process of EMT, where mesenchymal cells regain epithelial characteristics. This can help in reducing the invasiveness of cancer cells .

Inhibition of Cancer Cell Invasiveness

ML327 has been shown to inhibit cancer cell invasiveness and tumor cell migration both in vitro and in vivo . This means that it can potentially limit the spread of cancer cells within the body .

Blocking MYC Expression in Neuroblastomas

ML327 has been found to block MYC expression in neuroblastomas . MYC is a family of regulator genes and proto-oncogenes that play important roles in cell cycle progression, apoptosis, and cellular transformation. Overexpression of MYC is often associated with a variety of cancers .

Induction of Cell Death and G1 Cell Cycle Arrest

ML327 induces cell death and G1 cell cycle arrest in neuroblastoma cells . This means it can potentially stop the growth of cancer cells and even cause them to die .

Blocking Anchorage-Independent Growth and Neurosphere Formation

ML327 has been shown to block anchorage-independent growth and neurosphere formation in neuroblastoma cells . This suggests that it can inhibit the ability of cancer cells to grow without being attached to a solid surface, a characteristic often associated with malignancy .

Mecanismo De Acción

Target of Action

The primary targets of ML327 are E-cadherin and MYC . E-cadherin is a protein that helps cells stick together, maintaining the structure and integrity of tissues. MYC is a gene that codes for a protein involved in cell cycle progression, apoptosis, and cellular transformation .

Mode of Action

ML327 acts by de-repressing E-cadherin transcription and blocking MYC expression . This means it increases the production of E-cadherin and decreases the production of MYC. The compound partially reverses the Epithelial-to-Mesenchymal Transition (EMT), a process that is often associated with cancer progression .

Biochemical Pathways

ML327 affects the EMT pathway, which is involved in cancer cell invasion and metastasis . By de-repressing E-cadherin transcription, ML327 inhibits EMT, thereby reducing cancer cell invasiveness and tumor cell migration . It also affects the MYC pathway, which is involved in cell cycle progression and apoptosis .

Pharmacokinetics

The compound’s ability to induce changes in gene expression within hours suggests it is rapidly absorbed and distributed within cells .

Result of Action

ML327 induces a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation . Furthermore, ML327 treatment results in persistent defects in proliferative potential and tumor-initiating capacity .

Propiedades

IUPAC Name |

N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNDNXLMQAPQQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)